molecular formula C12H11NO3 B14753378 4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone

4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone

Cat. No.: B14753378
M. Wt: 217.22 g/mol
InChI Key: NRQHBNNTBIDSRK-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone is a heterocyclic compound characterized by its oxazolone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone typically involves the condensation of 4-methoxybenzaldehyde with 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolones, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone
  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

Compared to similar compounds, this compound is unique due to its specific oxazolone ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-13-11(12(14)16-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQHBNNTBIDSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)OC)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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